3,5-Diaminopyridine N-oxide
Overview
Description
3,5-Diaminopyridine N-oxide is a heterocyclic organic compound with the molecular formula C5H7N3O . It has a molecular weight of 125.12858 . The IUPAC name for this compound is 1-oxidopyridin-1-ium-3,5-diamine .
Molecular Structure Analysis
The molecular structure of 3,5-Diaminopyridine N-oxide consists of a pyridine ring with two amino groups at the 3 and 5 positions and an N-oxide group . The canonical SMILES representation is C1=C(C= [N+] (C=C1N) [O-])N .
Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Diaminopyridine N-oxide are not available, pyridine derivatives bearing either formyl or amino group can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .
Physical And Chemical Properties Analysis
3,5-Diaminopyridine N-oxide has a molecular weight of 125.12858 and a molecular formula of C5H7N3O . It has 3 H-Bond acceptors and 2 H-Bond donors .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : 3,5-Diaminopyridine N-oxide derivatives are synthesized through various processes, including acetylation, N-oxidation, nitration, and hydrolysis, starting from materials such as 2,6-diaminopyridine (Liu Zu-liang, 2009). Another method involves oxidation, amination, and Hofmann degradation of 3,5-dimethylpyridine (Xu Shichao, 2012).
- Characterization Techniques : These compounds are characterized using techniques such as 1H NMR, MS, MS/MS, and IR spectroscopy for understanding their structure and properties (Xu Shichao, 2012).
Supramolecular Chemistry
- Complexing with Macrocycles : 3,5-Pyridinedicarboxylic N-oxides derivatives, related to 3,5-Diaminopyridine N-oxide, are used in supramolecular chemistry for complexing with diamide-based macrocycles. Their binding ability varies depending on the size of the macrocycle and the type of N-oxide derivative (Mujuan Chen et al., 2015).
Electrochemical Applications
- Electrocatalysis and Sensing : Molybdenum oxide nanoparticles decorated on 2,6 diaminopyridine/reduced graphene oxide composites (related to 3,5-Diaminopyridine N-oxide) show significant electrocatalytic activity, particularly in the detection of dopamine, indicating potential applications in electrochemical sensing (N. Roy et al., 2020).
Materials Science
- Nanoparticle Synthesis : Functionalized graphene oxides, including those based on pyridine structures like 2,6-diaminopyridine, are synthesized for applications such as corrosion inhibition for mild steel, showcasing their utility in materials science (Rajeev Gupta et al., 2017).
- Solid-State Chemistry : The compound 3,4-Diaminopyridinium hydrogen succinate, closely related to 3,5-Diaminopyridine N-oxide, demonstrates interesting hydrogen bonding characteristics in its crystal structure, relevant to the study of solid-state chemistry (H. Fun & K. Balasubramani, 2009).
Organic Chemistry
- Reactivity Studies : Uranium(IV) and thorium(IV) bis(alkyl) complexes show unique C-H activation chemistry when reacting with pyridine N-oxides, including derivatives of 3,5-Diaminopyridine N-oxide. This demonstrates a novel mode of reactivity for such compounds (Jaime A. Pool et al., 2005).
Pharmaceutical Science
- Drug Synthesis : Although specific to 3,4-Diaminopyridine, research on its stability and degradation pathways can provide insights relevant to the handling and formulation of related compounds like 3,5-Diaminopyridine N-oxide in pharmaceutical applications (J. Raust et al., 2007).
Safety and Hazards
While handling 3,5-Diaminopyridine N-oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .
Future Directions
properties
IUPAC Name |
1-oxidopyridin-1-ium-3,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJVCKNJMVKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1N)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452425 | |
Record name | 3,5-Diaminopyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diaminopyridine N-oxide | |
CAS RN |
17070-93-8 | |
Record name | 3,5-Diaminopyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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